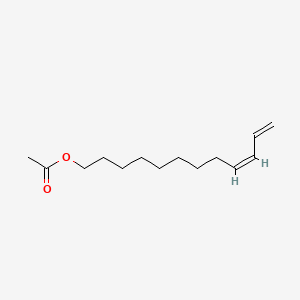

(Z)-Dodeca-9,11-dienyl acetate

Description

Structure

3D Structure

Properties

CAS No. |

51760-35-1 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

[(9Z)-dodeca-9,11-dienyl] acetate |

InChI |

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-5H,1,6-13H2,2H3/b5-4- |

InChI Key |

ARPQLVHCERGNAB-PLNGDYQASA-N |

Isomeric SMILES |

CC(=O)OCCCCCCCC/C=C\C=C |

Canonical SMILES |

CC(=O)OCCCCCCCCC=CC=C |

Origin of Product |

United States |

Chemical Synthesis Methodologies and Stereochemical Control

Retrosynthetic Approaches for (Z)-Dodeca-9,11-dienyl Acetate (B1210297)

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For (Z)-Dodeca-9,11-dienyl acetate, the primary disconnection points are the carbon-carbon double bonds of the conjugated diene system and the final acetate ester linkage.

A common retrosynthetic strategy involves disconnecting the C9-C10 double bond, which can be formed via a Wittig reaction. tandfonline.com This approach breaks the molecule into two key fragments: an eight-carbon aldehyde and a four-carbon phosphonium (B103445) ylide. The (Z)-stereochemistry of the C9-C10 double bond can be controlled by the specific conditions and nature of the ylide used in the Wittig reaction.

Another powerful approach involves organometallic cross-coupling reactions, such as Suzuki or Negishi couplings. google.compherobase.com In this scenario, the retrosynthetic disconnection occurs between C10 and C11. This would lead to a vinyl halide or triflate and a vinylborane (B8500763) or organozinc reagent, with the stereochemistry of the double bonds pre-defined in these precursor fragments.

Finally, a disconnection at the ester functional group leads to (Z)-dodeca-9,11-dien-1-ol and an acetylating agent. This is typically the final step in the forward synthesis. The alcohol itself can then be subjected to the aforementioned disconnections to plan its synthesis.

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection Point | Key Reaction Type | Precursor Fragments |

| C9=C10 Double Bond | Wittig Reaction | 8-Acetoxyoctanal, Propyltriphenylphosphonium bromide |

| C10-C11 Single Bond | Cross-Coupling | (Z)-1-Halo-1-decen-9-yl acetate, Vinylboronic acid |

| Acetate Ester Linkage | Esterification | (Z)-Dodeca-9,11-dien-1-ol, Acetic anhydride (B1165640) |

Stereoselective Synthesis of the (Z)-Double Bonds

The biological activity of this compound is highly dependent on the geometry of its conjugated double bonds. Therefore, achieving high stereoselectivity in their formation is a critical challenge in its synthesis.

The Wittig reaction is a cornerstone for the formation of (Z)-alkenes. tandfonline.com Specifically, the reaction of an aldehyde with a non-stabilized or semi-stabilized phosphonium ylide under salt-free conditions typically results in the formation of the (Z)-isomer as the major product. The stereoselectivity arises from the kinetic control of the reaction, where the initial cycloaddition to form a cis-oxaphosphetane intermediate is favored, which then collapses to the (Z)-alkene. tandfonline.com

Another established method for generating (Z)-double bonds is the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). This reaction allows for the syn-addition of hydrogen to the alkyne, resulting in the formation of a cis-alkene. For the synthesis of a conjugated diene, this could involve the reduction of an enyne precursor.

Modern organometallic chemistry offers highly stereoselective methods as well. For instance, palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, can be used to join a (Z)-vinylborane with a vinyl halide, preserving the stereochemistry of both coupling partners. mdpi.com Similarly, Z-selective cross-metathesis reactions using ruthenium-based catalysts have emerged as a powerful tool for the synthesis of cis-olefins, offering an alternative to more traditional methods. colab.ws

Strategies for Dienyl Acetate Moiety Formation

The final step in the synthesis of this compound is typically the introduction of the acetate group. This is generally achieved through the esterification of the corresponding alcohol, (Z)-dodeca-9,11-dien-1-ol.

A widely used and efficient method for this transformation is the reaction of the alcohol with an acetylating agent in the presence of a base. Common acetylating agents include acetic anhydride and acetyl chloride. researchgate.net The reaction is often carried out in an aprotic solvent like dichloromethane (B109758) or diethyl ether, with a tertiary amine base such as triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct (acetic acid or hydrochloric acid). researchgate.net

For example, the alcohol can be treated with acetic anhydride and triethylamine at or below room temperature to afford the desired acetate in high yield. researchgate.net Alternatively, acetyl chloride can be used, which is more reactive but also generates hydrochloric acid, necessitating careful control of the reaction conditions and the use of a suitable base.

The purification of the final product is crucial, as even small amounts of isomeric impurities can significantly reduce the biological activity of the pheromone. Purification is typically achieved by column chromatography on silica (B1680970) gel.

Novel Synthetic Routes for Enhanced Purity and Yield

Iron-catalyzed cross-coupling reactions have been explored as a more economical and environmentally friendly alternative to palladium-catalyzed reactions for the synthesis of insect pheromones. researchgate.net These methods can be used to form key carbon-carbon bonds in the pheromone backbone with high efficiency. For instance, a novel two-step synthesis for a similar pheromone, (E,Z)-7,9-dodecadienyl-1-acetate, has been developed with excellent yields and high selectivity, showcasing the potential of iron catalysis in this field. google.com

Palladium-catalyzed dienylation reactions using sulfolene as a diene source have also been developed. researchgate.net By carefully selecting the phosphine (B1218219) ligand, it is possible to achieve high stereoselectivity for either (E)- or (Z)-dienes, offering a versatile and stereodivergent approach to conjugated diene synthesis. nih.gov

Table 2: Comparison of Synthetic Methodologies for Diene Formation

| Methodology | Advantages | Disadvantages | Stereoselectivity |

| Wittig Reaction | Well-established, good for (Z)-olefins | Stoichiometric byproduct, potential for E/Z mixtures | Good to excellent for (Z) with non-stabilized ylides |

| Alkyne Hydrogenation | High (Z)-selectivity | Requires handling of hydrogen gas and specialized catalysts | Excellent |

| Cross-Coupling | High stereospecificity, modular | Can require expensive catalysts and pre-functionalized substrates | Excellent |

| Olefin Metathesis | Atom economical, shorter routes | Catalyst sensitivity, potential for isomerization | Good to excellent with specialized catalysts |

| Iron-Catalysis | Low cost, low toxicity | Less developed than palladium-based methods | Can be high |

Green Chemistry Principles and Sustainable Synthesis of Pheromones

The large-scale production of pheromones for agricultural use necessitates the development of sustainable and environmentally friendly synthetic methods. Green chemistry principles, such as atom economy, use of less hazardous chemicals, and energy efficiency, are increasingly being integrated into pheromone synthesis.

A significant advancement in the sustainable production of pheromones is the use of biocatalysis and metabolic engineering. earlham.ac.uk For example, engineered yeast (Saccharomyces cerevisiae) and oilseed crops like Camelina have been developed to produce pheromone precursors or even the final pheromone molecules. researchgate.netnih.gov These biological systems operate at ambient temperature and pressure in water, generating biodegradable waste, which presents a significant advantage over traditional chemical synthesis that often requires harsh reagents, organic solvents, and produces hazardous byproducts. nih.gov

In the realm of chemical synthesis, the use of catalysts based on abundant and non-toxic metals like iron is a key green chemistry strategy. researchgate.net Iron-catalyzed cross-coupling reactions, as mentioned previously, can replace more toxic and expensive heavy metals like palladium, reducing both the environmental impact and the cost of the synthesis. researchgate.net

Furthermore, developing catalytic reactions that are highly efficient and selective, such as modern metathesis and C-H activation reactions, contributes to green chemistry by reducing the number of synthetic steps, minimizing waste, and improving atom economy. The goal is to create synthetic pathways that are not only effective in producing the target molecule with high purity but also do so in a manner that is safe, sustainable, and economically viable. earlham.ac.uk

Biosynthetic Pathways and Precursors in Natural Systems

Hypothetical Biosynthetic Routes to Dodecadienyl Acetates in Organisms

While the precise biosynthetic pathway for (Z)-dodeca-9,11-dienyl acetate (B1210297) has not been fully elucidated in all species, a hypothetical route can be constructed based on known pathways for structurally similar moth pheromones. The biosynthesis is believed to originate from common saturated fatty acids, typically palmitic acid (C16) or stearic acid (C18).

A plausible pathway for (Z)-dodeca-9,11-dienyl acetate likely involves the following key steps:

De novo fatty acid synthesis: The process begins with the synthesis of palmitoyl-CoA or stearoyl-CoA in the pheromone gland.

Chain shortening: Through a process of limited β-oxidation, the C16 or C18 fatty acyl-CoA is shortened to a C12 precursor, dodecanoyl-CoA.

Desaturation: This is a critical step where double bonds are introduced into the fatty acid chain. To form the 9,11-diene system, a sequence of desaturation events is required. It is hypothesized that a Δ11 desaturase first acts on a C12 or C14 precursor. For instance, in the biosynthesis of (Z,E)-9,12-tetradecadienyl acetate, a Δ11 desaturation of hexadecanoic acid is followed by chain shortening to (Z)-9-tetradecenoic acid. iastate.edu A similar initial desaturation followed by chain shortening could lead to a C12 mono-unsaturated intermediate. Subsequently, a Δ9 desaturase could introduce the second double bond, creating the conjugated diene system. The specific order of these desaturation and chain-shortening steps can vary between species.

Reduction: The resulting (Z)-dodeca-9,11-dienoyl-CoA is then reduced to its corresponding alcohol, (Z)-dodeca-9,11-dienol, by a fatty acyl reductase (FAR).

Acetylation: In the final step, an acetyl-CoA:fatty alcohol acetyltransferase (ATF) catalyzes the esterification of the fatty alcohol with an acetyl group from acetyl-CoA, yielding the final product, this compound. iastate.edu

Table 1: Hypothetical Precursors in the Biosynthesis of this compound

| Precursor Molecule | Chemical Formula | Role in Biosynthesis |

| Palmitic Acid | C16H32O2 | Initial fatty acid precursor |

| Dodecanoic Acid | C12H24O2 | Chain-shortened intermediate |

| (Z)-9-Dodecenoic Acid | C12H22O2 | Mono-unsaturated intermediate |

| (Z)-Dodeca-9,11-dienoic Acid | C12H20O2 | Di-unsaturated fatty acid precursor |

| (Z)-Doda-9,11-dienol | C12H22O | Fatty alcohol intermediate |

Enzymatic Mechanisms Involved in Desaturation and Acetylation Processes

The creation of the specific double bond pattern and the final acetate functional group are orchestrated by highly specific enzymes.

Desaturases: These enzymes are responsible for introducing double bonds at specific positions and with specific stereochemistry (Z or E) in the fatty acyl chain. In the context of this compound, at least two types of desaturases are implicated: a Δ11-desaturase and a Δ9-desaturase. Research on Spodoptera littoralis has identified a Δ9 desaturase that can convert (E)-11-tetradecenoic acid into (Z,E)-9,11-tetradecadienoic acid, demonstrating the capability of these enzymes to create conjugated diene systems. The stereospecificity of these enzymes is crucial; for instance, the formation of a (Z)-double bond typically involves the removal of pro-(R) hydrogen atoms from adjacent carbons.

Fatty Acyl Reductases (FARs): Once the correct di-unsaturated fatty acyl-CoA is synthesized, FARs catalyze its reduction to the corresponding alcohol. These enzymes are often specific to the chain length and degree of unsaturation of their substrates.

Acetyltransferases (ATFs): The final step of acetylation is catalyzed by acetyltransferases. While insect-derived acetyltransferases involved in pheromone biosynthesis have been challenging to identify and characterize, studies have shown that enzymes from other organisms, such as the yeast acetyltransferase ATF1, can efficiently acetylate a range of moth pheromone alcohols. This suggests a conserved mechanism for this final modification step.

Genetic Basis of Pheromone Biosynthesis and Regulation

The production of this compound is under strict genetic and hormonal control, ensuring its production at the right time and in the correct amount.

The genes encoding the key biosynthetic enzymes, such as desaturases and FARs, have been identified in several moth species. These genes often belong to multigene families, allowing for the evolution of novel functions and the production of a wide diversity of pheromone components. The expression of these genes is typically restricted to the female's pheromone gland and is tightly regulated.

A key regulator of pheromone biosynthesis in many moths is the Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.gov This neuropeptide is released from the subesophageal ganglion and travels through the hemolymph to the pheromone gland. nih.gov Upon binding to its receptor on the gland cells, PBAN triggers a signal transduction cascade that activates the biosynthetic pathway. researchgate.net This hormonal control ensures that pheromone production is coordinated with the female's calling behavior and the appropriate environmental cues, such as photoperiod. nih.gov The evolution of pheromone blends is thought to be driven by changes in the genes encoding biosynthetic enzymes, leading to reproductive isolation and speciation. lu.se

Comparative Biosynthesis Across Pheromone-Producing Species

While the fundamental building blocks and enzymatic steps in pheromone biosynthesis are conserved across many moth species, the specifics of the pathways can vary significantly, leading to the vast diversity of pheromone structures observed in nature.

For instance, the biosynthesis of (E,Z)-7,9-dodecadienyl acetate in the European grapevine moth, Lobesia botrana, involves a Δ11 desaturation of tetradecanoic acid, followed by chain shortening and a subsequent Δ7 desaturation. nih.gov In contrast, the biosynthesis of (Z,E)-9,12-tetradecadienyl acetate in Cadra cautella and Spodoptera exigua involves a Δ11 desaturation of hexadecanoic acid, chain shortening, and then a unique Δ12 desaturation. iastate.edu

These examples highlight the evolutionary plasticity of pheromone biosynthetic pathways. The recruitment and modification of desaturases with different positional and stereospecificities, coupled with variations in chain-shortening steps, have allowed different moth lineages to evolve unique pheromone blends. The study of these comparative pathways provides valuable insights into the molecular mechanisms driving chemical communication and speciation in insects.

Table 2: Comparison of Biosynthetic Pathways for Dodecadienyl Acetate Pheromones

| Pheromone Component | Species | Key Desaturation Steps |

| This compound | Various moth species | Hypothetically Δ11 and Δ9 desaturation |

| (E,Z)-7,9-dodecadienyl acetate | Lobesia botrana | Δ11 and Δ7 desaturation nih.gov |

| (Z,E)-9,12-tetradecadienyl acetate | Cadra cautella, Spodoptera exigua | Δ11 and Δ12 desaturation iastate.edu |

Biological Function and Ecological Significance As a Pheromone

Role in Intraspecific Chemical Communication and Behavioral Modulation

(Z)-Dodeca-9,11-dienyl acetate (B1210297) is a key mediator of intraspecific communication, primarily functioning as a sex pheromone in several species of Lepidoptera. pherobase.com This compound is released by one sex, typically the female, to attract the opposite sex for mating. The specificity of this chemical signal ensures that it is most effective at attracting mates of the same species, thus promoting reproductive isolation.

The behavioral modulation induced by (Z)-Dodeca-9,11-dienyl acetate is a classic example of a releaser pheromone, eliciting an immediate and specific behavioral response in the receiving insect. For male moths, detection of the pheromone plume triggers a stereotyped sequence of behaviors, including activation, upwind flight (anemotaxis), and landing near the source of the pheromone. The precise concentration and isomeric ratio of the pheromone are often critical for eliciting the full mating cascade.

The following table lists some of the insect species that utilize this compound in their chemical communication systems, highlighting its role as either a pheromone (P) or an attractant (A).

| Family | Subfamily | Genus and Species | Common Name | Role |

| Cosmopterigidae | Cosmopteriginae | Cosmopterix gemmiferella | Attractant | |

| Noctuidae | Amphipyrinae | Diparopsis castanea | Red Bollworm | Pheromone |

| Tortricidae | Olethreutinae | Ancylis sp | Attractant | |

| Tortricidae | Olethreutinae | Dichrorampha acuminatana | Common Daisy Moth | Attractant |

| Tortricidae | Olethreutinae | Dichrorampha gueneeana | Tanacetum Root Moth | Attractant |

| Tortricidae | Olethreutinae | Enarmonia formosana | Cherrybark Tortrix Moth | Pheromone |

| Tortricidae | Tortricinae | Sparganothis directana | Chokecherry Leafroller | Pheromone |

Data sourced from The Pherobase. pherobase.com

Interspecies Interactions and Allelochemical Perspectives

While primarily acting as a pheromone for intraspecific communication, this compound can also be involved in interspecies interactions. In some instances, the pheromone of one species can be detected by a predator or parasitoid of that species. This phenomenon, known as kairomonal activity, benefits the receiving organism at the expense of the emitter. Predators and parasitoids can eavesdrop on the chemical signals of their prey or hosts to more efficiently locate them.

Conversely, in some ecological contexts, this compound might function as an allomone, a chemical that benefits the emitter by modifying the behavior of a receiving organism of a different species. For example, the pheromone of one species could act as a repellent to a competing species, thus reducing interspecific competition for resources. The specific role of this compound as a kairomone or allomone is highly context-dependent and an area of ongoing research.

Influence on Insect Reproductive Behavior and Population Dynamics

The influence of this compound on insect reproductive behavior is profound. As a primary sex attractant, it is a critical component for mate location and successful reproduction. The efficacy of this chemical signal directly impacts mating success rates and, consequently, the reproductive output of a population.

By mediating mating, this pheromone plays a significant role in population dynamics. osf.io In species that rely heavily on chemical communication for reproduction, the density and distribution of the population can be influenced by the dispersal of the pheromone. High population densities can lead to increased competition for mates and potential signal interference, while low densities may make it difficult for individuals to locate each other using the pheromone plume. The study of insect population dynamics often involves discrete-time models, which are suitable for populations with non-overlapping generations that reproduce in seasonal pulses. osf.io The dynamics of these populations can range from stable equilibria to periodic cycles and even chaotic behavior, influenced by factors such as mortality and recruitment rates.

The manipulation of insect reproductive behavior through the use of synthetic pheromones, including this compound, is a cornerstone of many integrated pest management (IPM) programs. Techniques such as mating disruption, where a large amount of synthetic pheromone is released to confuse males and prevent them from finding females, can effectively suppress pest populations.

Ecological Niche of this compound Producing Organisms

The organisms that produce this compound occupy a diverse range of ecological niches. As indicated in the table above, these species belong to various families within the order Lepidoptera, including the Cosmopterigidae, Noctuidae, and Tortricidae. pherobase.com These families encompass a wide variety of feeding strategies and habitat preferences.

For instance, the Red Bollworm (Diparopsis castanea) is a significant pest of cotton, with its larvae feeding on cotton bolls. The Cherrybark Tortrix Moth (Enarmonia formosana) infests the bark of cherry trees. The diversity of host plants and ecological roles of these insects underscores the widespread evolution of this particular semiochemical as a reliable communication signal in varied environments. The production of a specific pheromone like this compound is a key adaptation that allows these species to thrive in their respective niches by ensuring reproductive success.

Pheromone Blends and Synergistic Effects in Insect Communication

In many insect species, chemical communication is not reliant on a single compound but rather on a precise blend of several compounds. This compound is often a major component of such a blend, with minor components playing a crucial role in enhancing the specificity and efficacy of the signal.

The synergistic or antagonistic effects of these minor components are critical for eliciting the appropriate behavioral response. Synergism occurs when the behavioral response to the blend is greater than the sum of the responses to the individual components. mdpi.com Conversely, the presence of certain compounds can act as antagonists, inhibiting the response to the primary pheromone. This is often observed in closely related species, where an antagonist in the pheromone blend of one species prevents interbreeding with another.

For example, in the European grapevine moth (Eupoecilia ambiguella), the main sex pheromone component is (Z)-9-dodecenyl acetate. The addition of a synergist, dodecyl acetate, markedly increases the capture of males in field traps, especially at higher doses of the main pheromone. scilit.com While this example does not directly involve this compound, it illustrates the principle of synergistic effects in pheromone blends, a concept that is broadly applicable to many moth species that use this compound. The precise ratio of compounds in the pheromone blend is often critical for optimal attraction and can vary between different geographic populations of the same species, reflecting local adaptations.

Molecular Mechanisms of Pheromone Reception and Transduction

Pheromone Binding Proteins (PBPs) and Ligand Interactions in Olfaction

The journey of a pheromone molecule from the environment to the olfactory receptors of an insect is facilitated by pheromone binding proteins (PBPs). These small, soluble proteins are abundant in the sensillar lymph surrounding the dendrites of olfactory receptor neurons.

In the case of the European grapevine moth, Lobesia botrana, which utilizes a similar compound, (E,Z)-7,9-dodecadienyl acetate (B1210297), as its major sex pheromone component, extensive research has been conducted on the proteins involved in pheromone biosynthesis and reception. nih.gov While the specific PBP for (Z)-Dodeca-9,11-dienyl acetate has not been explicitly detailed in the provided information, the general mechanism is understood to involve the binding of the hydrophobic pheromone molecule by the PBP. This interaction is crucial for solubilizing the pheromone in the aqueous environment of the sensillar lymph and transporting it to the olfactory receptors.

Studies on related moth species, such as the oriental fruit moth (Grapholita molesta), have identified specific PBPs, like GmolPBP2, and have used techniques such as fluorescence competitive binding assays to investigate their binding affinities to various pheromone components. mdpi.com This approach allows for the characterization of the specificity and strength of the interaction between a PBP and its ligand. Homology modeling, based on the crystal structures of PBPs from other insects, further aids in understanding the structural basis of these interactions. mdpi.com

Olfactory Receptor Neuron (ORN) Activation and Signal Transduction Pathways

Once the pheromone-PBP complex reaches the dendritic membrane of an olfactory receptor neuron (ORN), the pheromone is thought to be released and bind to a specific olfactory receptor (OR). This binding event triggers the opening of an ion channel, leading to the depolarization of the ORN and the generation of an action potential.

The signal transduction cascade following receptor activation is a complex process that ultimately converts the chemical signal into an electrical one. While the precise pathways for this compound are not fully elucidated in the provided context, research on insect olfaction, in general, points to the involvement of G-protein coupled receptors and second messenger systems. These pathways amplify the initial signal, ensuring a robust neuronal response even at low pheromone concentrations.

Insects have evolved sophisticated mechanisms to process intermittent odor signals, which is characteristic of how pheromone plumes are dispersed in the wind. nih.gov ORNs can adapt to both the average intensity and the variance of odor signals, a process involving gain control and complementary kinetics to accurately encode the timing of odor whiffs. nih.gov

Central Nervous System Processing of this compound Signals

The electrical signals generated by the ORNs are transmitted along their axons to the antennal lobe (AL), the primary olfactory center in the insect brain. In the AL, the axons of ORNs that express the same type of olfactory receptor converge onto distinct, spherical structures called glomeruli. This anatomical arrangement creates a specific pattern of glomerular activation for a given odorant, forming a "scent map."

The processing of pheromonal information within the central nervous system of insects like the honeybee has been a subject of extensive study. frontiersin.org This research provides a framework for understanding how the brain might process signals from this compound. Different pheromonal compounds can activate distinct neural circuits, leading to specific behavioral outputs. frontiersin.org The information from the AL is then relayed to higher brain centers, such as the mushroom bodies and the lateral horn, where it is integrated with other sensory inputs and internal states to orchestrate a coherent behavioral response, such as upwind flight towards the pheromone source.

Learning and memory also play a role in how olfactory information is processed. Studies in rats have shown that olfactory learning can lead to long-lasting changes in the intrinsic excitability of neurons in the piriform cortex, a higher olfactory processing area. nih.gov

Electrophysiological and Behavioral Responses to Pheromone Stimulation

The detection of this compound elicits both physiological and behavioral responses in male moths. Electrophysiological techniques, such as electroantennography (EAG) and single-sensillum recording (SSR), are used to measure the electrical activity of the antenna and individual ORNs in response to pheromone stimulation.

Gas chromatography coupled with electroantennographic detection (GC-EAD) is a powerful tool used to identify biologically active compounds from complex mixtures. This technique has been instrumental in confirming the activity of synthetic pheromones. For instance, a biologically produced (Z,E)-9,12-tetradecadienyl acetate (ZETA) pheromone was shown to elicit distinct antennal responses in male moths, confirming its biological activity. nih.govresearchgate.net

The ultimate behavioral response to the pheromone is species-specific and can include orientation, upwind flight, and mating attempts. The precise blend of pheromone components is often crucial for eliciting the full behavioral repertoire.

Neuroanatomical Basis of Pheromone Detection

The neuroanatomical framework for pheromone detection is centered around the olfactory sensilla on the male moth's antennae. These hair-like structures house the dendrites of the ORNs. The number and types of sensilla, as well as the specific ORs they express, determine the sensitivity and specificity of pheromone detection.

The axons of these ORNs project to specific glomeruli within the antennal lobe, forming a dedicated pathway for pheromone information processing. This "labeled-line" system, where specific neurons are tuned to specific components of the pheromone blend, ensures a high degree of specificity in mate recognition. The spatial organization of these glomeruli within the AL is often stereotyped within a species, reflecting the importance of this sensory information for reproduction.

Advanced Analytical Methodologies for Pheromone Research

Extraction and Purification Techniques for Pheromone Samples from Biological Matrices

The initial step in pheromone research involves the careful extraction of these volatile compounds from the insect. Given the minute quantities produced, typically in the nanogram range, extraction methods must be both sensitive and selective to minimize contamination from the vast number of other compounds present in biological tissues. acs.org

Solvent Extraction: A traditional and widely used method involves the excision of the pheromone gland, often located at the tip of the female's abdomen in Lepidoptera. acs.orgresearchgate.net The gland is then submerged in a small volume of a non-polar organic solvent, such as hexane, to extract the hydrophobic pheromone components. researchgate.net Following extraction, the crude sample requires a series of chromatographic purification steps to isolate the active compounds from other extracted lipids and materials. acs.org

Headspace Volatile Collection: To analyze the pheromones as they are naturally released by a calling insect, volatiles can be collected from the air surrounding the organism. This is often achieved by placing the insect in a chamber and passing a purified airstream over it. The exiting air, now containing the emitted pheromones, is passed through an adsorbent trap. The trapped compounds are later eluted with a solvent for analysis.

Solid-Phase Microextraction (SPME): A more modern and efficient technique, SPME, offers a solvent-free alternative for collecting volatiles. researchgate.netnih.govnih.gov This method utilizes a fused-silica fiber coated with a specific adsorbent polymer. nih.govresearchgate.net The fiber is exposed to the headspace above a biological sample (e.g., a pheromone gland or a live insect), where it adsorbs the volatile compounds. researchgate.netresearchgate.net The fiber is then directly inserted into the injection port of a gas chromatograph, where the adsorbed pheromones are thermally desorbed for analysis. researchgate.net SPME is valued for its simplicity, speed, and high sensitivity, reducing sample handling and eliminating the need for solvents that can obscure volatile components in the analysis. researchgate.netresearchgate.net

| Technique | Principle | Advantages | Disadvantages |

| Solvent Extraction | Direct extraction of pheromone glands with an organic solvent (e.g., hexane). | Well-established; extracts total gland content. | Co-extracts numerous non-target compounds requiring extensive cleanup; potential for sample contamination. acs.org |

| Headspace Volatile Collection | Trapping of airborne pheromones released by a live insect onto an adsorbent material. | Analyzes the naturally emitted blend; reflects real-time communication signals. | Can be complex to set up; yields may be very low. |

| Solid-Phase Microextraction (SPME) | Adsorption of volatiles onto a coated fiber, followed by thermal desorption into an analytical instrument. researchgate.net | Solvent-free; rapid; highly sensitive; minimizes sample handling. researchgate.netresearchgate.net | Fiber has a limited capacity; competition for binding sites can occur with high-concentration compounds. |

Chromatographic and Spectroscopic Characterization in Research Settings

Once extracted, the precise chemical structure and isomeric composition of the pheromone must be determined. This is accomplished using a combination of powerful analytical techniques.

Gas Chromatography (GC): High-resolution capillary gas chromatography is the cornerstone of pheromone analysis. acs.org It excels at separating the individual components of a complex mixture based on their volatility and interaction with the stationary phase of the GC column. acs.org specialized columns, such as those with liquid crystal phases, have been developed to achieve the separation of geometric isomers (E/Z) of compounds like dodecadienyl acetates, which often have very similar boiling points. acs.org

Mass Spectrometry (MS): When coupled with GC, mass spectrometry (GC-MS) is a powerful tool for identifying the separated compounds. As each compound elutes from the GC column, it is ionized, and the resulting fragments produce a unique mass spectrum, which acts as a chemical fingerprint. This allows for the determination of the molecular weight and structural features of the pheromone components. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel compounds or when the structure cannot be determined by MS alone, NMR spectroscopy is employed. diva-portal.org This technique provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous determination of the position and geometry of double bonds, which is critical for defining the specific isomers of dodecadienyl acetates. diva-portal.org

Coupled GC-Electroantennography (GC-EAD): To pinpoint which of the many compounds in an extract are biologically active, GC is often coupled with an electroantennogram detector (EAD). In this setup, the effluent from the GC column is split. One portion goes to a standard detector (like a flame ionization detector, FID), while the other is passed over a live insect antenna. researchgate.net When a compound that the antenna can detect elutes from the column, it generates a measurable electrical potential from the antenna. By comparing the EAD and FID chromatograms, researchers can identify the specific compounds that elicit an olfactory response. researchgate.net

Bioassays and Behavioral Assays for Pheromone Activity and Specificity

Identifying a compound in a pheromone gland is not sufficient to confirm its function. Its effect on insect behavior must be rigorously tested through bioassays.

Wind Tunnel Assays: To study the complete behavioral sequence of mate-seeking, researchers use wind tunnels. nih.gov These controlled environments allow for the creation of a stable pheromone plume that mimics natural conditions. nih.gov Male insects are released downwind of a pheromone source, and their flight behavior is observed and recorded. Key behaviors that are quantified include taking flight, upwind anemotaxis (oriented flight), and contact with the pheromone source. researchgate.netnih.gov Wind tunnel assays are crucial for determining the attractiveness of specific compounds or blends and for studying the synergistic or antagonistic effects of minor pheromone components. slu.se For example, adding certain isomers to the primary pheromone can either enhance or inhibit the attraction of males. nih.gov

| Assay Type | Parameter Measured | Purpose | Example Finding |

| Electroantennography (EAG) | Electrical response of the whole antenna to an odor stimulus. researchgate.net | Screen compounds for olfactory activity; determine which isomers are detected. | Different receptor neurons on the antenna of the codling moth respond with varying sensitivity to geometric isomers of dodecadienyl compounds. nih.gov |

| Single Sensillum Recording (SSR) | Action potentials from a single olfactory receptor neuron. | Identify the specific function and ligand specificity of individual neuron types. | In Cydia pomonella, one type of receptor neuron is most sensitive to the main pheromone, but also responds to antagonistic acetate (B1210297) isomers. nih.gov |

| Wind Tunnel Bioassay | Complete behavioral sequence (e.g., upwind flight, source contact). nih.gov | Assess the attractiveness of a pheromone blend and the behavioral role of each component. | Blending the main pheromone of the codling moth with certain acetate antagonists can significantly reduce upwind flight orientation in males. slu.se |

Quantitative Analysis of Pheromone Emission and Reception in Ecological Studies

Understanding the chemical ecology of pheromone communication requires quantifying the amount of pheromone released and how this signal is perceived in a complex environment. Researchers measure the emission rates from individual female moths to understand the natural signal strength. mdpi.com This information is critical for developing effective pest management strategies, such as mating disruption, where synthetic pheromones are released into an orchard to prevent males from locating females. nih.govresearchgate.net

The structure of the pheromone plume—the turbulent, filamentous trail of odor carried by the wind—is a key factor in long-distance communication. nih.gov The ability of a male moth to successfully navigate this plume to find a female depends on the release rate, wind speed, and atmospheric turbulence. Analyzing the aerial concentration of pheromones in an orchard helps to optimize the placement and release rate of synthetic dispensers for maximum efficacy in disrupting mating. researchgate.net

Development of Novel Biosensors for Pheromone Detection

There is a growing demand for real-time, in-field monitoring of pest insects, which has driven the development of novel biosensors for pheromone detection. researchgate.netmdpi.com These devices aim to replace laborious trap counting with sensitive electronic systems. mdpi.comresearchgate.net The core of these biosensors is a biological recognition element coupled with a physical transducer that converts the binding event into a measurable signal. asabe.org

Odorant-Binding Proteins (OBPs) and Chemosensory Proteins (CSPs): OBPs and CSPs are small, soluble proteins found in the sensillar lymph of insects that bind and transport hydrophobic odorant molecules to the olfactory receptors. nih.govwikipedia.orgmdpi.com Their stability and specific binding properties make them excellent candidates for use as recognition elements in biosensors. asabe.orgmdpi.com Researchers are immobilizing these proteins onto various transducers, such as electrodes or gravimetric sensors, to create devices that can detect specific pheromones with high sensitivity. researchgate.netresearchgate.net

Pheromone Receptors (PRs): For even higher specificity, scientists are working with the pheromone receptors themselves. mdpi.com These are membrane-bound proteins expressed in olfactory neurons that are responsible for the initial detection and discrimination of pheromone molecules. mdpi.com Developing biosensors with PRs is more challenging due to the difficulty of working with membrane proteins, but offers the potential for devices that can mimic the insect's own highly selective detection system. mdpi.commdpi.com These biosensors could be deployed in fields to provide early warnings of pest presence, allowing for more precise and timely control measures. researchgate.net

Application of Z Dodeca 9,11 Dienyl Acetate in Integrated Pest Management Research

Research on Pheromone-Based Monitoring Strategies for Pest Populations

The use of synthetic pheromones is a cornerstone of modern IPM programs, allowing for the early detection and monitoring of pest populations. scielo.org.mx (Z)-Dodeca-9,11-dienyl acetate (B1210297) is a key attractant for the male red bollworm moth.

Research has shown that this compound is a component of a broader pheromone complex. For instance, a mixture known as "dicastalure" incorporates both (E)- and (Z)-9,11-dodecadienyl acetate. cambridge.org This blend has been effectively used to bait traps for monitoring D. castanea populations. cambridge.org Pheromone-baited traps serve as a critical early warning system, enabling agricultural workers to detect the presence of pests and track their population dynamics. scielo.org.mx This data is vital for making informed decisions about the timing and necessity of control interventions, thereby reducing the reliance on broad-spectrum insecticides.

Table 1: Pest Species Associated with (Z)-Dodeca-9,11-dienyl acetate

| Order | Family | Species | Common Name | Role of Compound |

|---|---|---|---|---|

| Lepidoptera | Noctuidae | Diparopsis castanea | Red bollworm | Pheromone |

| Lepidoptera | Tortricidae | Enarmonia formosana | Cherrybark tortrix moth | Pheromone |

| Lepidoptera | Cosmopterigidae | Cosmopterix gemmiferella | - | Attractant |

| Lepidoptera | Tortricidae | Sparganothis directana | - | Pheromone |

Source: The Pherobase pherobase.com

Scientific Basis of Mating Disruption Techniques and Efficacy Studies

Mating disruption is a pest control technique that involves permeating the atmosphere with synthetic pheromones to prevent male insects from locating females for mating. This disruption leads to a reduction in egg-laying and a subsequent decline in the pest population. epa.gov

The scientific basis for this technique lies in several potential mechanisms:

Competitive Attraction: High concentrations of the synthetic pheromone in the environment create numerous false trails, confusing the male and making it difficult for him to follow the natural pheromone plume of a female.

Sensory Adaptation/Habituation: Prolonged exposure to high concentrations of the pheromone can cause the male's antennal receptors to adapt or habituate, rendering them less sensitive to the natural pheromone signals.

Camouflage: The synthetic pheromone can mask the natural pheromone plumes, effectively making the females invisible to the males.

While this compound is a known attractant for the red bollworm, research into mating disruption for this pest has often focused on other related compounds that act as mating inhibitors. Studies in Malawi utilized microencapsulated formulations of (E)- and (Z)-9-dodecenyl acetate to successfully disrupt mating in D. castanea. cambridge.orgcambridge.org These trials demonstrated significant reductions in mating, oviposition, and subsequent larval infestation in cotton fields. cambridge.orgcambridge.org This suggests that while this compound is crucial for attraction (monitoring), other components or analogues may be more effective for mating disruption strategies against this specific pest.

Attract-and-Kill Research Paradigms Utilizing Pheromones for Pest Control

The "attract-and-kill" or "lure-and-kill" strategy is an advancement in pheromone-based pest control that combines a pheromone lure with a killing agent, typically an insecticide. usda.gov The pheromone attracts the target pest to a specific point source, where it comes into contact with a lethal dose of the pesticide. This method offers a highly targeted approach, minimizing the amount of insecticide released into the environment and reducing its impact on non-target organisms. usda.gov

In the context of this compound, this paradigm involves using the pheromone's attractive properties to lure male D. castanea moths to a device or bait station treated with an insecticide. While the principle is well-established for many lepidopteran pests, specific, large-scale efficacy studies focusing solely on this compound in attract-and-kill systems for the red bollworm are not extensively detailed in available research. However, the compound's proven role as an attractant makes it a viable candidate for inclusion in such IPM strategies.

Resistance Development and Management Strategies in Pheromone Applications

Pesticide resistance is a major challenge in agriculture, where pests evolve to survive chemical treatments. While resistance to conventional insecticides is common, resistance to pheromones used in mating disruption is considered a much lower risk and is not widely documented.

The potential for resistance exists, as sustained use of a single pheromone component for mating disruption could theoretically select for males that respond to different pheromone ratios or for females that produce a modified pheromone blend. However, several factors mitigate this risk:

Mating disruption does not exert a strong lethal selection pressure like traditional insecticides.

Pheromonal communication is a deeply ingrained, genetically stable system crucial for reproduction. Any significant deviation would likely be an evolutionary disadvantage.

Currently, there are no documented cases of resistance in Diparopsis castanea to this compound. Management strategies to prevent potential resistance would involve practices common in IPM, such as rotating control methods, using multi-component pheromone blends that mimic the natural female signal more closely, and integrating mating disruption with other control tactics to reduce the selection pressure from any single method.

Evolutionary Biology of Pheromone Communication Systems

Co-evolution of Pheromones and Olfactory Receptors

The efficacy of a pheromone signal is contingent upon its precise detection by a corresponding olfactory receptor (OR) in the receiver. This lock-and-key mechanism necessitates a tight co-evolutionary relationship between the chemical signal and its receptor. While direct research on the co-evolution of (Z)-dodeca-9,11-dienyl acetate (B1210297) and its specific receptors is not extensively documented, the principles of pheromone-receptor co-evolution observed in other moth species provide a framework for understanding this process.

The evolution of new pheromone components is thought to arise from mutations in the biosynthetic pathways of the sender. For a novel signal to be successful, a corresponding change must occur in the receiver's olfactory system to detect it. This can happen through a mutation in an existing OR gene that alters its binding affinity, or through gene duplication and subsequent neofunctionalization, where a duplicated OR gene evolves to detect the new ligand. This "birth-and-death" model of gene evolution is common in chemosensory gene families, allowing for rapid adaptation and diversification. nih.govnih.gov

In moths, pheromone receptors are part of the large family of G-protein coupled receptors. The specificity of these receptors is determined by the amino acid sequence in their transmembrane domains, which form the binding pocket for the pheromone molecule. Even minor changes in this sequence can significantly alter the receptor's tuning. It is hypothesized that a pre-existing sensory bias in a population, where some individuals possess receptors capable of weakly detecting a novel compound, could provide the initial selective advantage for the evolution of both the new signal and a more specialized receptor.

Diversification of Pheromone Blends and Speciation Events

(Z)-dodeca-9,11-dienyl acetate is often a component of a more complex pheromone blend, and it is the specific ratio of these components that typically ensures species-specific communication. Subtle shifts in these ratios can act as a pre-zygotic isolation mechanism, driving the formation of new species.

Several moth species are known to utilize this compound as part of their pheromone blend. For instance, in the cherry bark tortrix, Enarmonia formosana, this compound is part of a complex mixture, and minor components can play a crucial role in preventing cross-attraction from other species. cambridge.org The diversification of these blends is a key factor in the reproductive isolation of closely related species.

Speciation can occur when a population becomes geographically isolated and the pheromone blend diverges due to local selective pressures or genetic drift. When these populations come back into contact, the differences in their pheromone signals can prevent interbreeding. Research on various moth species has shown that even small changes in the pheromone blend can lead to significant behavioral isolation. For example, studies on Sparganothis moths have indicated that geographic variations in male responses to pheromone blends exist, suggesting ongoing pheromone-driven divergence. researchgate.net

Pheromone Blend Components in Selected Moth Species Utilizing this compound or Related Compounds

| Species | Key Pheromone Components | Role of this compound or Related Compound |

|---|---|---|

| Diparopsis castanea (Red Bollworm) | (Z)-9,11-dodecadienyl acetate, (E)-9,11-dodecadienyl acetate | Major Component |

| Enarmonia formosana (Cherry Bark Tortrix) | (Z)-9-dodecenyl acetate, (E)-9-dodecenyl acetate, and other acetates | Potential Minor Component Modulating Specificity cambridge.org |

| Sparganothis directana | (E)-11-tetradecenyl acetate, (Z)-11-tetradecenyl acetate | Utilizes a binary blend of related compounds researchgate.net |

Sexual Selection and Pheromone Signaling in Insect Evolution

Sexual selection, driven by female choice and male-male competition, is a powerful force in the evolution of pheromone signals. Females may prefer males that produce a specific pheromone blend, as it can be an honest indicator of male quality, such as genetic fitness or foraging success. This preference can lead to the elaboration and stabilization of certain pheromone components within a population.

While specific studies on sexual selection and this compound are limited, research on other moth species demonstrates that the quantity and quality of the pheromone blend can influence mating success. For example, in some species, larger males produce more pheromone, and females that choose these males may benefit from increased fecundity or offspring viability.

Conversely, males have evolved highly sensitive and specific olfactory systems to locate receptive females from a distance. This creates a selective pressure on females to produce a strong and species-specific signal. Any deviation from the optimal signal could result in a failure to attract a mate. This stabilizing selection is thought to be a major factor in maintaining the consistency of pheromone blends within a species. However, as discussed previously, sexual selection can also drive divergence if, for instance, females in different populations develop preferences for different male pheromone traits.

Phylogenetic Analysis of Pheromone Production and Reception Genes

The evolution of pheromone communication systems can be traced through the phylogenetic analysis of the genes involved in both the production of the pheromone and its reception. The biosynthesis of moth pheromones, including acetates like this compound, typically involves a series of enzymes, with desaturases and fatty acyl reductases playing key roles.

Phylogenetic studies of desaturase genes in insects have revealed a pattern of gene duplication followed by functional divergence, which has allowed for the evolution of the wide diversity of unsaturated fatty acid precursors used in pheromone biosynthesis. nih.govresearchgate.net For example, the specific double bond positions in this compound are the result of the action of specific desaturase enzymes. By comparing the sequences of these genes across different species, researchers can reconstruct their evolutionary history and understand how novel enzyme functions arose. researchgate.net

Similarly, the evolution of olfactory receptor genes can be studied using phylogenetic methods. These analyses often show that ORs that detect similar chemical structures cluster together, suggesting a common ancestry. The rapid evolution of these gene families, with frequent gene gains and losses, reflects the dynamic nature of chemical communication and the constant pressure to adapt to new chemical signals. nih.govnih.gov While a specific phylogeny for the receptor of this compound has not been published, the general principles of OR evolution in insects provide a strong framework for how this specific receptor likely evolved.

Key Gene Families in the Evolution of Pheromone Communication

| Gene Family | Function | Evolutionary Dynamics |

|---|---|---|

| Fatty Acyl Desaturases | Introduce double bonds into fatty acid precursors of pheromones. nih.govresearchgate.net | Gene duplication and divergence leading to novel specificities. researchgate.net |

| Fatty Acyl Reductases | Reduce fatty acyl precursors to fatty alcohols. | Recruitment from primary metabolism with subsequent specialization. |

| Olfactory Receptors (ORs) | Detect specific pheromone components. nih.gov | "Birth-and-death" evolution with rapid diversification. nih.gov |

Future Directions and Emerging Research Avenues

Omics Approaches in Pheromone Research (Genomics, Proteomics, Metabolomics)

The elucidation of the biosynthetic pathways of pheromones is critical for their potential biotechnological production. Modern "omics" technologies are revolutionizing this field by providing a holistic view of the molecular processes within the pheromone glands of insects. agriscigroup.usresearchgate.net

Genomics and Transcriptomics have been instrumental in identifying the genes responsible for producing the enzymes that synthesize pheromones. researchgate.net For instance, transcriptome analysis of pheromone glands in various moth species has led to the discovery of numerous candidate genes encoding key enzymes like desaturases, fatty acyl reductases (FARs), and acetyltransferases. lu.senih.gov In a related moth species, researchers identified dozens of potential genes involved in these processes, laying a roadmap for understanding the genetic basis of pheromone production. lu.se Advanced techniques like CRISPR/Cas9 gene editing are now being used to validate the function of these identified genes, confirming their role in synthesizing specific pheromone components. uva.nl Such approaches could be precisely applied to Diparopsis castanea to map the specific genetic blueprint for (Z)-Dodeca-9,11-dienyl acetate (B1210297) synthesis.

Proteomics and Metabolomics offer deeper insights by analyzing the proteins and metabolites present in the pheromone gland. unesp.brnih.gov Proteomic studies can identify the actual enzymatic machinery at work, while metabolomics can track the conversion of precursor fatty acids into the final pheromone components. biorxiv.orgnih.gov By combining these omics approaches, researchers can build a comprehensive model of pheromone biosynthesis. biorxiv.org This integrated "proteometabolomic" strategy has been used to confirm the role of Dufour's gland in producing alarm pheromones in social wasps by linking the identified proteins to the secreted chemical compounds. nih.gov

| Gene/Protein Family | Putative Function in Pheromone Biosynthesis | Relevance to this compound |

|---|---|---|

| Fatty Acyl Desaturases (FADs) | Introduce double bonds into fatty acid chains. | Critical for creating the 9 and 11 double bonds. |

| Fatty Acyl Reductases (FARs) | Reduce the fatty acyl precursor to a fatty alcohol. | Converts the dodecadienoic acid precursor to dodecadienol. |

| Acetyltransferases (ATs) | Adds an acetyl group to the fatty alcohol. | The final step to form the acetate ester. |

| Acyl-CoA Oxidases | Involved in the chain-shortening of fatty acids. | Potentially shortens longer-chain fatty acids to the C12 backbone. |

| Odorant Binding Proteins (OBPs) / Chemosensory Proteins (CSPs) | Bind, transport, and release pheromone components. | May be involved in the transport and release from the gland. nih.gov |

Advanced Bio-Inspired Pheromone Mimics and Antagonists

While synthetic this compound is used in mating disruption, future research is focused on developing more potent or cost-effective mimics (analogs) and antagonists (inhibitors). researchgate.net Bio-inspired design uses the natural pheromone's structure as a template to create novel molecules.

Pheromone mimics are structurally similar compounds that can elicit the same behavioral response in the target pest, potentially with higher stability or lower production costs. phillyorchards.org Conversely, antagonists are compounds that block the male's ability to detect the natural pheromone, effectively rendering him unable to locate females. researchgate.net These can be structural analogs or entirely different chemicals that interfere with the insect's olfactory system. The development of these molecules requires a deep understanding of the structure-activity relationship, where even minor changes to a molecule's shape or chemical properties can drastically alter its biological effect.

Artificial Intelligence and Machine Learning Applications in Pheromone Prediction

The discovery of novel semiochemicals has traditionally been a labor-intensive process. However, artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this research. nih.gov Computational methods can be used to screen large virtual libraries of chemical compounds for their potential to interact with an insect's olfactory receptors. nih.govsemanticscholar.org

One such approach, known as pharmacophore-based virtual screening, has been used to identify new semiochemicals for the codling moth by modeling the interaction between potential compounds and the moth's pheromone-binding proteins. nih.gov These in silico methods can predict which molecules are likely to be behaviorally active, significantly narrowing down the candidates for laboratory and field testing. semanticscholar.org For this compound, ML models could be trained on existing data of lepidopteran pheromones and their corresponding receptors to predict novel mimics or antagonists for D. castanea, or even to identify minor, yet crucial, components of its natural pheromone blend.

Environmental Fate and Degradation Pathways in Natural Ecosystems

A key advantage of using pheromones for pest control is their perceived environmental safety. nih.govagriarticles.com Unlike conventional pesticides, they are species-specific, used in minute quantities, and are generally biodegradable. suterra.comesbangladesh.org However, a comprehensive understanding of the environmental fate of this compound is still an important research avenue.

Future studies will need to focus on its persistence and degradation pathways in various environmental matrices, such as soil, water, and plant surfaces. Factors influencing its breakdown, including sunlight (photolysis), water (hydrolysis), and microbial action, need to be quantified. Research into the enzymes responsible for pheromone degradation within the insect's own antennae, such as carboxylesterases, can also provide clues about how these molecules are broken down in the wider environment. plos.org This knowledge is crucial for optimizing the formulation of pheromone dispensers to ensure a controlled release and to fully validate the ecological safety of its widespread use in agriculture.

Interdisciplinary Research Integrating Chemical Ecology, Neuroethology, and Synthetic Biology

The most significant breakthroughs in pheromone research will come from the convergence of multiple scientific disciplines. nih.gov

Chemical Ecology provides the foundational understanding of how insects use this compound in their natural environment for communication. lu.se

Neuroethology investigates how the male moth's nervous system perceives and processes the pheromone signal, leading to a behavioral response. nih.govnih.govresearchgate.net This involves studying the function of olfactory receptors and neural circuits in the brain. nih.govnih.gov

Synthetic Biology offers revolutionary new ways to produce pheromones. frontiersin.orgscitechdaily.com By identifying the genes from the "omics" research, scientists can engineer microorganisms like yeast or even plants to become "biofactories" for producing this compound. frontiersin.orgearth.comnih.gov This biotechnological approach promises a more sustainable, cost-effective, and environmentally friendly alternative to traditional chemical synthesis. earlham.ac.uknih.gov

By integrating these fields, researchers can create a powerful cycle of discovery and application. Chemical ecology identifies the target, neuroethology explains the mechanism, genomics and proteomics reveal the biosynthetic pathway, and synthetic biology provides a sustainable production method. This interdisciplinary synergy is the future of developing and deploying advanced pest management strategies based on this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-Dodeca-9,11-dienyl acetate, and what catalytic systems optimize stereoselectivity?

- Methodological Answer : The synthesis of dienyl acetates typically involves catalytic hydrogenation or oxidation of precursor alkenes. For example, Ashford’s Dictionary notes that catalytic liquid-phase air oxidation is used for derivatives like (Z,E)-tetradeca-9,11-dienyl acetate . Stereoselectivity can be enhanced using transition-metal catalysts (e.g., palladium or ruthenium complexes) under inert conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the Z-isomer. Validate stereochemistry using nuclear Overhauser effect (NOE) NMR experiments .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, logP)?

- Methodological Answer : Conflicting solubility or partition coefficients (logP) may arise from variations in solvent purity or measurement techniques. Reproduce experiments under standardized conditions (e.g., 20°C, HPLC-grade solvents) and validate using multiple methods:

- LogP : Calculate via XLogP (e.g., XLogP = 5.6 as reported for similar dienyl acetates ).

- Solubility : Use shake-flask methods with UV-Vis quantification.

Cross-reference data with authoritative databases (NIST, Ashford’s Dictionary) and report measurement protocols in detail .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- NMR : ¹H NMR to identify vinyl proton coupling patterns (J = 10–12 Hz for Z-configuration). ¹³C NMR confirms acetate carbonyl resonance at ~170 ppm .

- IR : Look for acetate C=O stretch at 1740–1760 cm⁻¹ and conjugated diene C=C stretches at 1650–1680 cm⁻¹.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 267.225 (calculated for C₁₇H₃₀O₂) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its bioactivity in insect pheromone studies?

- Methodological Answer : The Z-configuration is critical for receptor binding in pheromone-sensitive species. Conduct electrophysiological assays (e.g., electroantennography) comparing synthetic Z-isomers with natural extracts. Use gas chromatography–electroantennographic detection (GC-EAD) to isolate bioactive components. Field trials should quantify attraction rates using traps baited with enantiomerically pure samples .

Q. What advanced techniques resolve data contradictions in thermal stability studies?

- Methodological Answer : Conflicting thermal degradation profiles may result from oxidative vs. inert conditions. Perform thermogravimetric analysis (TGA) under nitrogen/air atmospheres and compare kinetics via Arrhenius modeling. Pair with GC-MS to identify degradation products (e.g., acetic acid or alkene fragments). Reference safety guidelines from ChemScene LLC for handling hazardous byproducts .

Q. Can computational modeling predict the environmental fate of this compound?

- Methodological Answer : Use molecular dynamics simulations to estimate hydrolysis rates in aqueous environments (pH 5–9). Parameterize models with experimental Henry’s Law constants (e.g., methods from NIST’s ethyl acetate data ). Validate predictions via HPLC monitoring of degradation in controlled mesocosm experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.